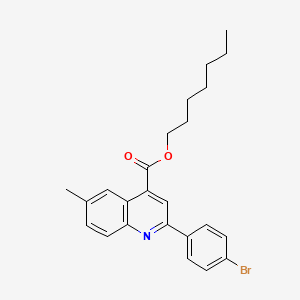

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a chemical compound with the molecular formula C24H26BrNO2 and a molecular weight of 440.384 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves the esterification of 2-(4-bromophenyl)-6-methylquinoline-4-carboxylic acid with heptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Phenyl derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: It can be used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate largely depends on its specific application. In biological systems, quinoline derivatives often interact with DNA or proteins, leading to various biological effects. The bromophenyl group can enhance the compound’s ability to bind to specific molecular targets, while the quinoline ring can intercalate with DNA, disrupting its function.

Comparison with Similar Compounds

2-(4-Bromophenyl)-6-methylquinoline-4-carboxylic acid: This compound is a precursor in the synthesis of Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate.

Heptyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate: Similar in structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Heptyl 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.

Uniqueness: this compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and enhance the compound’s binding affinity to certain molecular targets. This makes it a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

Heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a compound belonging to the quinoline family, which is renowned for its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN1O2, with a molecular weight of approximately 424.33 g/mol. The compound features a quinoline core, which is often associated with various biological activities due to its ability to interact with multiple biological targets.

Biological Activities

Quinoline derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline compounds are known for their effectiveness against various bacterial strains. The presence of the bromophenyl group enhances the compound's interaction with bacterial cell membranes, potentially increasing its antimicrobial efficacy .

- Anticancer Properties : Studies suggest that quinoline derivatives can induce apoptosis in cancer cells by intercalating DNA and disrupting cellular processes. This mechanism is crucial for developing anticancer agents .

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems. This effect is particularly beneficial in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The quinoline moiety can intercalate into DNA strands, leading to structural distortions that inhibit replication and transcription.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism, thus reducing cell viability .

- Signal Transduction Modulation : By interacting with cellular receptors, it can modulate signaling pathways that control cell growth and survival .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 15 to 60 µg/mL depending on the bacterial strain tested .

Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating potent anticancer potential compared to standard chemotherapeutic agents .

Data Table: Biological Activities of Related Quinoline Derivatives

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|---|

| This compound | Structure | MIC: 15–60 µg/mL | IC50: 25 µM | Antioxidant |

| 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | Structure | Moderate | IC50: 30 µM | Anti-inflammatory |

| 5-Methoxyquinolin-8-carboxylic acid | Structure | High | IC50: 20 µM | Antiviral |

Properties

Molecular Formula |

C24H26BrNO2 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

heptyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C24H26BrNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-9-11-19(25)12-10-18)26-22-13-8-17(2)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3 |

InChI Key |

QCRMFQVHHSJYLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.